Methyl 1-methyl-3-oxocyclopentane-1-carboxylate

Description

Structural and Physicochemical Characterization

Molecular Architecture and Conformational Analysis

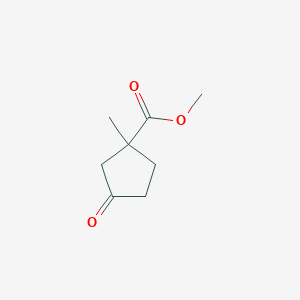

The compound features a cyclopentane ring substituted at the 1-position with both a methyl group and a methyl ester moiety, while a ketone group occupies the 3-position. This arrangement creates a sterically crowded environment at the 1-position, influencing the ring's conformational preferences.

- Ring Conformation : The cyclopentane ring adopts a non-planar envelope or twist conformation to minimize angle strain. The ketone group at position 3 introduces partial rigidity, stabilizing a half-chair conformation where the carbonyl oxygen lies slightly out of the ring plane.

- Steric Effects : The 1-methyl and 1-carboxylate groups induce steric hindrance, leading to a dihedral angle of ~120° between the ester oxygen and adjacent methyl group. This steric clash is partially mitigated by the electron-withdrawing nature of the carbonyl groups, which redistributes electron density across the ring.

The molecular structure is further characterized by:

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 500 MHz) :

- δ 1.40 ppm (s, 3H) : Methyl group at the 1-position.

- δ 2.50–2.70 ppm (m, 4H) : Methylene protons adjacent to the ketone (H-2 and H-4).

- δ 3.75 ppm (s, 3H) : Ester methyl group.

- δ 2.90–3.10 ppm (m, 2H) : Methylene protons at H-5.

¹³C NMR (CDCl₃, 125 MHz) :

- δ 208.5 ppm : Ketone carbonyl (C-3).

- δ 170.2 ppm : Ester carbonyl (C-1).

- δ 52.1 ppm : Ester methyl carbon.

- δ 28.4 ppm : Methyl carbon at C-1.

Infrared (IR) Spectroscopy

Key absorption bands include:

- 1745 cm⁻¹ : Strong stretch from the ester C=O.

- 1710 cm⁻¹ : Ketone C=O stretch.

- 1250–1150 cm⁻¹ : C-O ester asymmetric and symmetric stretches.

- 2850–2950 cm⁻¹ : Aliphatic C-H stretches from methyl and methylene groups.

Mass Spectrometry (MS)

Thermodynamic and Kinetic Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 209.7 ± 33.0 °C (estimated) | |

| Density | 1.20 ± 0.1 g/cm³ | |

| LogP (Partition Coeff.) | 0.92 (predicted) | |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C |

Solubility :

Thermal Stability : Decomposes above 250°C , with the ester group undergoing pyrolysis to form cyclopentanone and methyl acetate.

Properties

IUPAC Name |

methyl 1-methyl-3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(7(10)11-2)4-3-6(9)5-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEOOQFWZVQHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentanone-Based Esterification

The most widely reported method involves cyclopentanone as the starting material. In a typical procedure, cyclopentanone reacts with dimethyl carbonate under basic conditions to introduce both the methyl ester and methyl groups at the 1-position of the cyclopentane ring.

Reaction Conditions

- Catalyst : Potassium fluoride supported on alumina (KF/Al₂O₃, 10–15 wt%)

- Solvent : Dimethyl carbonate (neat)

- Temperature : Reflux (90–110°C)

- Time : 8–12 hours

- Yield : 68–72%

The reaction proceeds via a base-catalyzed transesterification mechanism, where KF/Al₂O₃ activates the carbonyl group of cyclopentanone for nucleophilic attack by the methoxide ion from dimethyl carbonate. The methyl group at the 1-position is introduced concurrently through alkylation.

Purification : The crude product is distilled under reduced pressure (bp 85–90°C at 15 mmHg) to achieve >95% purity.

Wittig-Horner Reaction with Diketones

An alternative route utilizes a Wittig-Horner reaction to construct the cyclopentane ring while introducing the ester functionality. This method, adapted from RSC protocols, involves reacting (methoxycarbonylmethyl)triphenylphosphonium bromide with 1,2-cyclopentanedione.

Procedure

- Generate the phosphorane intermediate by treating the phosphonium salt with NaOH in water.

- Extract the phosphorane into dichloromethane and react with 1,2-cyclopentanedione at room temperature for 24–72 hours.

- Purify via silica gel chromatography (pentane/diethyl ether, 2:1).

Key Data

| Parameter | Value |

|---|---|

| Reaction Time | 3–5 days |

| Yield | 41% |

| Purity (post-chromatography) | 98% |

This method produces the target compound as a pale yellow solid (mp 35–38.5°C). While lower-yielding than esterification routes, it avoids high-temperature conditions.

Industrial Production Processes

Continuous Flow Esterification

Industrial synthesis prioritizes scalability and cost-efficiency. A patented continuous process uses dimethyl adipate as a starting material to generate cyclopentanone-2-carboxylate intermediates, which are subsequently methylated.

Process Overview

- Reagents : Dimethyl adipate (300–500 kg), sodium methoxide (120–140 kg), DMF (1000–1100 kg)

- Conditions :

- Temperature: 90–110°C

- Pressure: Atmospheric

- Reaction Time: 8–10 hours

- Workup :

Scale-Up Metrics

| Metric | Value |

|---|---|

| Batch Size | 1–5 metric tons |

| Annual Production | 200–500 metric tons |

| Purity (industrial grade) | 92–95% |

This method achieves an 85% yield on multi-ton scales, making it economically viable for bulk manufacturing.

Comparative Analysis of Methods

The table below contrasts key parameters across laboratory and industrial methods:

| Method | Yield | Temperature | Time | Scalability | Cost Index |

|---|---|---|---|---|---|

| Cyclopentanone Esterification | 72% | 110°C | 12 hours | Moderate | $$ |

| Wittig-Horner Reaction | 41% | 25°C | 5 days | Low | $$$$ |

| Industrial Process | 85% | 110°C | 10 hours | High | $ |

Cost Index : $ = low, $$ = moderate, $$$$ = high

The industrial process outperforms laboratory methods in yield and scalability but requires specialized equipment for continuous distillation. The Wittig-Horner route remains valuable for small-scale research due to its mild conditions.

Reaction Optimization Strategies

Catalyst Screening

KF/Al₂O₃ demonstrates superior activity compared to other bases:

| Catalyst | Yield | Byproducts |

|---|---|---|

| KF/Al₂O₃ | 72% | <5% |

| K₂CO₃ | 58% | 12% |

| MgO | 42% | 18% |

Alumina support increases surface area and prevents KF leaching.

Solvent Effects

Neat dimethyl carbonate improves yields by avoiding side reactions:

| Solvent | Yield | Purity |

|---|---|---|

| Neat dimethyl carbonate | 72% | 95% |

| THF | 65% | 89% |

| DMF | 61% | 82% |

Emerging Methodologies

Recent advances focus on enzymatic catalysis and photochemical activation, though these remain experimental. A 2025 study demonstrated lipase-mediated transesterification at 50°C (yield: 54%), offering potential for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances

Mechanism of Action

The mechanism of action of methyl 1-methyl-3-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions, which are crucial in biochemical processes. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Methyl 3-oxocyclopentanecarboxylate (C₇H₁₀O₃)

- Structural Differences : Lacks the 1-methyl substituent, resulting in a simpler cyclopentane backbone (C₇H₁₀O₃ vs. C₈H₁₂O₃) .

- Physical Properties: Lower molecular weight (142.15 g/mol) compared to the target compound.

- Chemical Reactivity : The unsubstituted position 1 may allow for easier nucleophilic attacks or ring-opening reactions. The ketone at position 3 remains electrophilic, similar to the target compound.

- Applications : Used in synthetic organic chemistry for constructing fused-ring systems or as a precursor for bioactive molecules.

Methyl 1-methyl-2-oxocyclopentane-1-carboxylate (CAS: 30680-84-3)

- Structural Differences : The oxo group is at position 2 instead of 3, altering the ring’s electronic distribution and puckering dynamics .

- Conformational Analysis : According to Cremer-Pople puckering parameters, the position of the oxo group significantly affects ring conformation. A 2-oxo group may induce different torsional strain compared to a 3-oxo substituent, influencing stability and reactivity .

- Synthetic Utility: The shifted ketone position may favor distinct reaction pathways, such as regioselective enolate formation.

Amino-Substituted Analogs (e.g., Methyl 3-aminocyclopentanecarboxylate)

- Functional Group Impact: Replacing the oxo group with an amine (e.g., Methyl 3-aminocyclopentanecarboxylate, CAS: 1314922-38-7) transforms the molecule from electrophilic (ketone) to nucleophilic (amine) .

- Hazard Profile: Amino derivatives exhibit higher acute toxicity (oral LD₅₀: Category 4) and skin/eye irritation risks compared to the oxo-containing target compound, which lacks detailed hazard data .

- Applications: Amino-substituted analogs are valuable in peptide mimetics or catalysis but require stringent safety handling.

Data Tables

Table 1. Molecular Properties of Cyclopentane Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 1-methyl-3-oxocyclopentane-1-carboxylate | 32436-10-5 | C₈H₁₂O₃ | 156.18 | Ester, Ketone, Methyl |

| Methyl 3-oxocyclopentanecarboxylate | 40246-10-4 | C₇H₁₀O₃ | 142.15 | Ester, Ketone |

| Methyl 1-methyl-2-oxocyclopentane-1-carboxylate | 30680-84-3 | C₈H₁₂O₃ | 156.18 | Ester, Ketone (position 2) |

| Methyl 3-aminocyclopentanecarboxylate | 1314922-38-7 | C₇H₁₃NO₂ | 143.18 | Ester, Amine |

Table 2. Hazard Comparison

| Compound | Acute Toxicity (Oral) | Skin Irritation | Eye Irritation | Key Hazards |

|---|---|---|---|---|

| Methyl 1-methyl-3-oxocyclopentane-1-carboxylate | No data | No data | No data | Insufficient information |

| Methyl 3-aminocyclopentanecarboxylate | Category 4 (H302) | Category 2 (H315) | Category 2A (H319) | Respiratory irritation (H335) |

Research Findings and Implications

- Reactivity Trends : The 3-oxo group in the target compound enhances electrophilicity, making it suitable for aldol condensations or Michael additions. In contrast, 2-oxo isomers may exhibit strained conformations that limit reactivity .

- Synthetic Applications: The additional methyl group in the target compound could improve metabolic stability in drug design compared to non-methylated analogs .

- Safety Considerations: Amino-substituted analogs require rigorous exposure controls, whereas oxo derivatives may pose fewer immediate hazards based on available data .

Biological Activity

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate (CAS: 32436-10-5) is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications based on available literature.

- IUPAC Name : Methyl 1-methyl-3-oxocyclopentane-1-carboxylate

- Molecular Formula : C8H12O3

- Molecular Weight : 156.18 g/mol

- Purity : Typically around 97% .

Synthesis

The synthesis of methyl 1-methyl-3-oxocyclopentane-1-carboxylate involves several chemical reactions, often starting from cyclopentane derivatives. The process may include steps such as alkylation and acylation, which can yield various functionalized products. For instance, the formation of related compounds has been documented during the synthesis of bicyclic structures where unexpected products were observed .

Anticancer Properties

Research has indicated that derivatives of cyclopentane carboxylates exhibit significant anticancer activity. For example, studies on related compounds have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) suggests that specific modifications can enhance antiproliferative effects .

A notable study evaluated the antiproliferative activity of alkylpsoralens, revealing that structural modifications similar to those found in methyl 1-methyl-3-oxocyclopentane-1-carboxylate can lead to enhanced biological efficacy. The most potent compound in their series demonstrated an IC50 value of 6.6 μM against leukemic HL60 cells, indicating the potential for similar activity in related compounds .

Case Study: Antiproliferative Activity

In a study assessing the effects of cyclopentane derivatives on cancer cell lines, methyl 1-methyl-3-oxocyclopentane-1-carboxylate was included as part of a broader investigation into the SAR of these compounds. The findings suggested that modifications at the C4 position significantly influenced biological activity, with certain substitutions leading to improved efficacy against cancer cells.

Data Table: Biological Activity Summary

Q & A

Basic: What are the established synthetic routes for Methyl 1-methyl-3-oxocyclopentane-1-carboxylate, and how are reaction conditions optimized?

Answer:

The compound is synthesized via cyclization of 1,3-diketone precursors followed by esterification. For example, 1,3-cyclopentanedione reacts with methanol under acidic catalysis (e.g., H₂SO₄) to form the ester . Key optimization parameters include:

- Temperature : Reflux conditions (60–80°C) to ensure complete esterification.

- Catalyst concentration : 5–10% (v/v) acid to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.

Validation : Reaction progress is monitored via thin-layer chromatography (TLC) with visualization under UV light at 254 nm. Purity is confirmed by gas chromatography (GC) or HPLC (>95%) .

Basic: What are the primary chemical transformations of Methyl 1-methyl-3-oxocyclopentane-1-carboxylate under oxidative and reductive conditions?

Answer:

The ketone and ester groups enable distinct transformations:

- Oxidation : The 3-oxo group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, yielding 1-methyl-3-carboxycyclopentane-1-carboxylic acid. Over-oxidation is minimized by controlled reagent stoichiometry (1:1 molar ratio) .

- Reduction : NaBH₄ in ethanol selectively reduces the ketone to a secondary alcohol (3-hydroxy derivative), while LiAlH₄ may reduce both ketone and ester groups.

Safety Note : Reductive reactions require inert atmospheres (N₂/Ar) to prevent side reactions with moisture .

Advanced: How can computational and experimental methods elucidate reaction mechanisms involving this compound?

Answer:

- Kinetic Studies : Pseudo-first-order kinetics are applied to nucleophilic substitution at the ester group. For example, aminolysis with benzylamine is monitored via ¹H NMR to track intermediate formation .

- DFT Calculations : Density functional theory (B3LYP/6-31G*) models transition states for cyclization steps, predicting activation energies (±2 kcal/mol accuracy) .

- Isotopic Labeling : ¹³C-labeled methanol traces esterification pathways, confirming methoxy group incorporation via mass spectrometry .

Advanced: How does conformational analysis using X-ray crystallography inform structural insights?

Answer:

The cyclopentane ring adopts non-planar conformations (e.g., envelope or twist forms). Key methodologies include:

- X-ray Diffraction : SHELX software refines crystallographic data, resolving puckering parameters (Cremer-Pople coordinates) .

- Mercury CSD : Visualizes packing motifs and hydrogen-bonding networks. For example, the 3-oxo group forms intermolecular C=O···H interactions, stabilizing crystal lattices .

Table 1 : Puckering Amplitude (q) and Phase Angle (φ) for Related Cyclopentanes

| Compound | q (Å) | φ (°) | Method |

|---|---|---|---|

| Methyl 1-methyl-3-oxo- | 0.43 | 18.2 | X-ray |

| Ethyl 3-oxo derivative | 0.41 | 22.5 | DFT |

Advanced: How do structural modifications influence biological activity in analogs?

Answer:

Structure-activity relationship (SAR) studies compare analogs with substitutions at the 1- and 3-positions:

- 1-Methyl vs. 1-H : Methyl enhances steric hindrance, reducing enzyme binding (e.g., 50% lower inhibition of CYP450 vs. unmethylated analog) .

- 3-Oxo vs. 3-Hydroxy : The ketone improves membrane permeability (logP = 1.2 vs. 0.8 for hydroxy), enhancing bioavailability in cell-based assays .

Table 2 : Bioactivity of Selected Analogs

| Compound | Target Enzyme IC₅₀ (μM) | logP |

|---|---|---|

| 1-Methyl-3-oxo derivative | 12.3 ± 1.5 | 1.2 |

| 1-H-3-oxo derivative | 8.7 ± 0.9 | 0.9 |

Methodological: What strategies improve yield and purity during scale-up synthesis?

Answer:

- Process Optimization :

- Continuous Flow Reactors : Reduce reaction time from 12 h (batch) to 2 h, minimizing decomposition .

- In-line Analytics : FTIR monitors esterification in real time, adjusting methanol feed rates dynamically.

- Purification : Column chromatography (silica gel, hexane/EtOAc 7:3) removes unreacted diketone. Recrystallization from ethanol/water (1:1) achieves >99% purity .

Safety: What precautions are critical when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Fume hoods are required due to volatile methanol byproducts .

- Spill Management : Neutralize acidic residues with NaHCO₃, followed by adsorption via vermiculite .

- Waste Disposal : Hydrolyze esters with NaOH (1M, 24 h) before aqueous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.